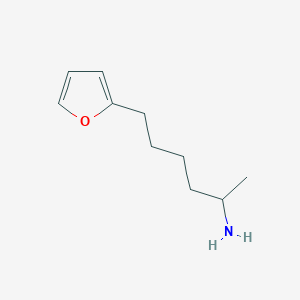

2-(5-Aminohexyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

6-(furan-2-yl)hexan-2-amine |

InChI |

InChI=1S/C10H17NO/c1-9(11)5-2-3-6-10-7-4-8-12-10/h4,7-9H,2-3,5-6,11H2,1H3 |

InChI Key |

USHYOUHIULPRTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC1=CC=CO1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 5 Aminohexyl Furan Systems

Reactivity of the Furan (B31954) Heterocycle with Aminoalkyl Substitution

The furan ring in 2-(5-Aminohexyl)furan is an electron-rich aromatic system. The presence of the aminoalkyl substituent influences its reactivity, particularly in electrophilic aromatic substitution reactions. Furan is significantly more reactive than benzene (B151609) in such reactions. vpscience.orgpearson.com

The alkyl group at the 2-position of the furan ring is an activating group, directing electrophilic attack to the C5 position. This is because the cationic intermediate formed by attack at C5 is more stable, with resonance structures that delocalize the positive charge more effectively than attack at other positions. quora.com The high reactivity of the furan ring means that milder reagents and conditions are often sufficient for these substitutions compared to benzene. vpscience.org

Table 1: Comparison of Intermediates in Electrophilic Substitution of Furan

| Position of Attack | Resonance Structures of Cationic Intermediate | Stability |

|---|---|---|

| C2 (or C5) | Three resonance structures, charge delocalized over the ring and oxygen atom. | More stable |

Transformations Involving the Primary Amine Functionality

The primary amine group on the hexyl chain of this compound is a versatile functional group capable of undergoing a variety of chemical transformations. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Common transformations of the primary amine include:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Primary amines are key intermediates in the synthesis of other amines. For example, 2,5-Bis(aminomethyl)furan (B21128) can be synthesized via reductive amination of 2,5-diformylfuran. scirp.org

Imine Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These transformations allow for the incorporation of the this compound moiety into larger molecular frameworks, such as polymers. scirp.org

Oxidation Reactions of Aminoalkyl Furans

The oxidation of aminoalkyl furans can be complex, with potential reactions at both the furan ring and the amino group. The furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. thieme-connect.dethieme-connect.degrafiati.com For example, the oxidation of 2-substituted furans can yield 4-oxo-2-enoic acids. acs.org The presence of an aminoalkyl group can influence the course of these oxidations. thieme-connect.dethieme-connect.de

Oxidizing agents such as N-bromosuccinimide (NBS) or singlet oxygen can be used to effect these transformations. acs.orgnih.gov The oxidation of furans is a key step in the synthesis of various natural products. thieme-connect.deresearchgate.net The primary amine can also be oxidized, though this typically requires specific reagents to avoid side reactions.

The oxidation of some furan derivatives, like furfural (B47365), with singlet oxygen can produce 5-hydroxy-2(5H)-furanone. wikipedia.org In the context of aminoalkyl furans, the oxidation can be a key step in creating more complex structures, such as indole (B1671886) derivatives from the oxidative rearrangement of 2-(2-aminobenzyl)furans. researchgate.net

Photochemical Transformations of Furan Aminoalkyl Compounds

The study of the photochemical behavior of furan aminoalkyl compounds reveals complex reaction pathways initiated by the absorption of light. acs.org These transformations often involve electronically excited states and the formation of highly reactive intermediates. jcu.edu.au

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, resulting in charge separation. edinst.comwikipedia.org In the case of this compound, both the furan ring and the amino group can potentially act as electron donors upon photoexcitation. rsc.orgresearchgate.net

The furan moiety, being electron-rich, can donate an electron to an acceptor, forming a radical cation. rsc.org Similarly, the lone pair of electrons on the nitrogen atom of the primary amine can participate in PET. The efficiency of PET is governed by factors such as the distance between the donor and acceptor and the energy of the excited state. edinst.comrsc.org

The general mechanism for PET can be described by the following steps:

Absorption of a photon to create an excited state.

Electron transfer from the excited donor to an acceptor.

Formation of a radical cation and a radical anion. edinst.com

α-Amino radicals are highly reactive intermediates that can be generated photochemically from amines. researchgate.netnih.gov Single electron transfer from the amine to a photosensitizer can produce a radical cation, which then deprotonates to form the α-amino radical. researchgate.net

These radicals are valuable in synthesis for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org The reactivity of α-amino radicals is influenced by the substituents on the nitrogen and α-carbon. researchgate.net In the context of this compound, the generation of an α-amino radical could lead to intramolecular reactions with the furan ring or intermolecular reactions with other species. jcu.edu.au

Table 2: General Reactivity of α-Amino Radicals

| Reaction Type | Description |

|---|---|

| Radical-Radical Coupling | Dimerization or cross-coupling with other radical species. chinesechemsoc.org |

| Addition to π-Systems | Addition to alkenes, alkynes, or aromatic rings. chinesechemsoc.org |

The photochemistry of furan itself is known to involve isomerization to cyclopropene (B1174273) derivatives. netsci-journal.com Upon irradiation, furan can undergo ring-opening and rearrangement to form cyclopropene-3-carbaldehyde. netsci-journal.com The presence of substituents can influence the specific isomerization pathways. ibm.com For instance, the irradiation of 2-substituted furans can lead to various rearranged products. netsci-journal.com

The excited state behavior of furan derivatives is complex, with both singlet and triplet excited states playing a role in their photochemistry. jcu.edu.au In some cases, photochemical reactions of furans can lead to the formation of pyrroles when irradiated in the presence of an amine. netsci-journal.com The specific excited state involved (e.g., ππ* or nπ*) and its lifetime will dictate the subsequent chemical transformations. clockss.org

Singlet Oxygen and Triplet Chromophoric Reactivity

The reactivity of furan derivatives with electronically excited species, particularly singlet oxygen (¹O₂), is a well-documented and synthetically valuable transformation. rsc.org Furans readily engage with photochemically generated singlet oxygen in a [4+2] cycloaddition reaction. rsc.orgresearchgate.net This process involves the furan ring acting as a 1,3-diene, leading to the formation of a transient ozonide-like endoperoxide intermediate. researchgate.netthieme-connect.com The fate of this intermediate is highly dependent on the reaction conditions and the nature of the substituents on the furan ring. thieme-connect.com

In the context of aminoalkyl furans, such as this compound, the pendant nucleophilic amino group can play a crucial role in subsequent transformations. Research on analogous systems, specifically 2-(3-aminoalkyl)- and 2-(4-aminoalkyl)furans, has demonstrated that after the initial photooxidation with singlet oxygen, the resulting intermediate can undergo an intramolecular cyclization. thieme-connect.com This occurs through the nucleophilic attack of the terminal amino group on the newly unmasked carbonyl functionalities of the opened furan ring, leading to the formation of novel heterocyclic structures. thieme-connect.com The chemoselectivity of this oxidative ring-opening and ring-closure process can be influenced by the choice of photosensitizer used to generate the singlet oxygen. thieme-connect.com

The general mechanism for the reaction of a furan ring with singlet oxygen proceeds as follows:

A photosensitizer (e.g., Rose Bengal, Methylene (B1212753) Blue) absorbs light and transitions to an excited triplet state. organicchemistrydata.org

This triplet sensitizer (B1316253) transfers energy to ground-state triplet oxygen (³O₂) to produce the highly reactive singlet oxygen (¹O₂). organicchemistrydata.orgchem-station.com

Singlet oxygen, an electrophilic species, attacks the electron-rich furan ring in a concerted [4+2] cycloaddition to yield an unstable endoperoxide. researchgate.netorganicchemistrydata.org

This endoperoxide can be rearranged or trapped by nucleophiles. In the case of aminoalkyl furans, an intramolecular reaction with the amine is a key pathway. thieme-connect.com

Beyond singlet oxygen, furan derivatives can also react with triplet chromophores, which are other photochemically produced reactive intermediates. ethz.ch Studies on model furan carboxamides have been used to investigate the competition between degradation pathways induced by singlet oxygen versus those initiated by triplet species (such as triplet chromophoric dissolved organic matter, ³CDOM*). ethz.ch Elucidating the mechanisms of triplet-induced reactivity can be more complex than for singlet oxygen reactions. This complexity arises from the presence of competing "repair mechanisms" that can quench the reactive intermediates, making the prediction of environmental half-lives and degradation outcomes challenging based solely on bimolecular rate constants. ethz.ch

Table 1: Reactivity of Furan Systems with Excited Species

| Reactive Species | General Reaction Type | Intermediate | Key Features for Aminoalkyl Furans |

| Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Endoperoxide | Intramolecular cyclization via nucleophilic attack by the amino group. thieme-connect.com |

| Triplet Chromophores (e.g., ³CDOM*) | Electron or Hydrogen Transfer | Radical ions/species | Reactivity is complex and difficult to predict due to competing repair mechanisms. ethz.ch |

Electrochemical Properties and Redox Behavior of Aminoalkyl Furan Derivatives

The electrochemical behavior of furan compounds is of significant interest, particularly for the electrocatalytic conversion of biomass-derived molecules into value-added chemicals. rsc.orgrsc.org The furan ring and its substituents contain multiple reactive sites that can participate in redox reactions. chim.it Extensive research has focused on the electrochemical oxidation of derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. rsc.orgacs.org These processes can selectively oxidize the aldehyde or alcohol groups or modify the furan ring itself to produce valuable monomers like 2,5-furandicarboxylic acid (FDCA). rsc.orgacs.org

The electrochemical oxidation of furan derivatives is influenced by several factors, including the electrode material, the pH of the electrolyte, the applied potential, and the substrate's concentration. rsc.org While specific electrochemical data for this compound are not extensively detailed in the literature, its redox behavior can be inferred from the general principles of furan electrochemistry. The system possesses two primary electroactive sites: the furan ring and the terminal primary amino group.

Furan Ring Redox Behavior : The furan ring can be oxidized electrochemically. The presence of the electron-donating aminohexyl side chain is expected to lower the oxidation potential of the furan moiety compared to unsubstituted furan, making it more susceptible to oxidation. The oxidation of the furan ring can lead to ring-opening or the formation of various oxygenated products, similar to the electrochemical dimethoxylation of furan, which creates versatile 2,5-dimethoxydihydrofuran structures.

Amino Group Redox Behavior : The primary amino group is also electrochemically active and can undergo oxidation. The generation of α-aminoalkyl radicals via electrochemical or photochemical methods is a known pathway that initiates further chemical transformations. rsc.org

Table 2: General Electrochemical Reactions of Furan Derivatives

| Reaction Type | Substrate Example | Product Example(s) | Conditions/Mediators |

| Electrocatalytic Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF), 2,5-Furandicarboxylic acid (FDCA) rsc.org | Basic or neutral pH, various metal electrodes (e.g., Ni, Co, Au), TEMPO mediator. rsc.orgacs.org |

| Electrocatalytic Hydrogenation | Furfural | Furfuryl alcohol | Often requires specific catalytic electrodes (e.g., Ag, Cu). acs.org |

| Ring Dimethoxylation | Furan | 2,5-Dimethoxydihydrofuran | Anodic oxidation in methanol. |

| Polymerization | Pyrrole | Poly[N-(6-aminohexyl) pyrrole] jst.go.jp | Electropolymerization on an electrode surface. jst.go.jp |

Derivatization and Advanced Functionalization Strategies for 2 5 Aminohexyl Furan

Strategic Modifications of the Terminal Amine Group

The terminal primary amine of 2-(5-aminohexyl)furan is a versatile functional handle that readily participates in a wide range of chemical transformations. These modifications allow for the covalent attachment of various molecular entities, effectively transforming the parent molecule into a customized chemical tool. Common strategies involve acylation, sulfonylation, and alkylation reactions.

Acylation and Sulfonylation: The primary amine can be easily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This is one of the most common derivatization methods. For instance, reaction with succinic anhydride (B1165640) would yield a terminal carboxylic acid, a process used to create linkers for attachment to solid supports or biomolecules. nih.gov Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.

Alkylation and Arylation: The nucleophilicity of the amine allows for N-alkylation using alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination, a reaction between the amine and an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Urea (B33335) and Thiourea Formation: Reaction of the amine with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are valuable as they can engage in hydrogen bonding, which can be important for molecular recognition and self-assembly processes.

Below is a table summarizing key modifications of the terminal amine group.

| Reaction Type | Reagent Example | Functional Group Formed | Resulting Compound Example |

| Acylation | Acetyl Chloride | Amide | N-(6-(furan-2-yl)hexyl)acetamide |

| Sulfonylation | Tosyl Chloride | Sulfonamide | N-(6-(furan-2-yl)hexyl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine | N-isopropyl-6-(furan-2-yl)hexan-1-amine |

| Urea Formation | Phenyl Isocyanate | Urea | 1-(6-(furan-2-yl)hexyl)-3-phenylurea |

Functionalization of the Furan (B31954) Ring in the Presence of the Aminoalkyl Chain

The furan moiety is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions. wikipedia.org However, functionalizing the furan ring in this compound presents a challenge due to the presence of the acid-sensitive furan ring and the nucleophilic/basic amino group. The amine can react with electrophiles intended for the furan ring and can also be protonated under acidic conditions, which may affect the reactivity and stability of the furan ring.

To achieve selective functionalization of the furan ring, a common strategy is to first protect the terminal amine group. An acid-stable protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed. Once the amine is protected, the furan ring can be subjected to various transformations.

Electrophilic Substitution: Furan undergoes electrophilic substitution preferentially at the C5 position (the position adjacent to the oxygen atom and opposite the alkyl substituent). numberanalytics.com Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using reagents like acetyl nitrate (B79036) under carefully controlled, mild conditions to avoid ring degradation. numberanalytics.com

Formylation: The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) is a classic method to introduce a formyl group onto the furan ring.

Metal-Catalyzed Cross-Coupling Reactions: After initial functionalization, such as halogenation, the furan ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed oxidative arylation with simple arenes is another method to functionalize the C5 position. acs.org

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. wikipedia.orgnumberanalytics.com This reaction can be used to construct more complex molecular scaffolds. The presence of the aminoalkyl chain, even when protected, might influence the stereochemical outcome of such reactions.

The table below outlines potential reactions for the furan ring after protection of the amine group.

| Reaction Type | Reagent Example | Position of Functionalization | Resulting Compound (Protected) |

| Bromination | N-Bromosuccinimide (NBS) | C5 | tert-butyl (6-(5-bromofuran-2-yl)hexyl)carbamate |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C5 | tert-butyl (6-(5-formylfuran-2-yl)hexyl)carbamate |

| Oxidative Arylation | Pd(OAc)₂, Benzene (B151609) | C5 | tert-butyl (6-(5-phenylfuran-2-yl)hexyl)carbamate |

| Diels-Alder | Maleic Anhydride | C2, C5 | Corresponding oxabicycloheptene adduct |

Regioselective and Stereoselective Functionalization of Aminoalkyl Furans

Achieving high levels of regioselectivity and stereoselectivity is a key goal in modern organic synthesis, enabling the precise construction of complex molecules. For aminoalkyl furans, this involves controlling the position of substitution on the furan ring and the stereochemistry of any new chiral centers that are formed.

Regioselectivity: As noted, electrophilic substitution on 2-substituted furans strongly favors the C5 position due to the electronic nature of the furan ring. numberanalytics.com However, achieving substitution at other positions, such as C3 or C4, is more challenging and often requires advanced strategies. One approach is directed ortho-metalation, where the substituent directs a metalating agent (like butyl lithium) to an adjacent position. In the case of this compound, the amino group, if appropriately derivatized into a directing group, could potentially direct metalation to the C3 position of the furan ring. Palladium-catalyzed C-H activation, guided by a directing group, has also been shown to enable regioselective arylation at the C3 position of certain furan derivatives. acs.org

Stereoselectivity: Stereoselective functionalization becomes relevant when reactions create new stereocenters. For example, in the hydrogenation of the furan ring to form substituted tetrahydrofurans, the stereochemistry of the product can be influenced by the choice of catalyst and reaction conditions. wikipedia.org Similarly, if the alkyl chain contains pre-existing stereocenters or if a chiral auxiliary is used on the amine, diastereoselective reactions on the furan ring or the alkyl chain could be achieved. For instance, asymmetric cyclopropanation can introduce a stereodefined three-membered ring. researchgate.net The stereoselective synthesis of functionalized tetrahydrofuranols from related polyol precursors highlights the ability to control stereochemistry in furan-like ring systems. organic-chemistry.org While specific examples for this compound are not prevalent, these established methodologies for other furan compounds provide a roadmap for achieving stereocontrol.

| Strategy | Goal | Example Method | Potential Outcome |

| Directed Metalation | Regiocontrol (C3-functionalization) | Amine derivatization to a directing group, followed by lithiation and electrophilic quench. | Introduction of a substituent at the C3 position of the furan ring. |

| Catalytic C-H Activation | Regiocontrol (C3-functionalization) | Use of a palladium catalyst with a suitable directing group on the substrate. acs.org | C3-arylation of the furan ring. |

| Asymmetric Catalysis | Stereocontrol | Hydrogenation of the furan ring using a chiral catalyst. | Enantiomerically enriched substituted tetrahydrofurans. |

| Substrate Control | Stereocontrol | Using a chiral starting material or auxiliary to direct the stereochemical outcome of a reaction. | Diastereomerically enriched products. |

Computational and Theoretical Studies on 2 5 Aminohexyl Furan

Quantum Chemical Calculations of Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to determining the three-dimensional structure and understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to find the optimized geometry, which corresponds to the lowest energy arrangement of atoms.

For 2-(5-aminohexyl)furan, the geometry is characterized by the planar, aromatic furan (B31954) ring connected to a flexible six-carbon alkyl chain terminating in an amino group. The furan ring itself is not perfectly symmetrical due to the C-2 substitution. Calculations on similar 2-substituted furans reveal key structural features. The furan ring is largely planar, a consequence of its aromatic character where one of the oxygen's lone pairs is delocalized into the ring system. wikipedia.org

The electronic states of the molecule are described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. mdpi.com In furan derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* anti-bonding orbital. The presence of the aminoalkyl side chain, an electron-donating group, would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to unsubstituted furan.

Table 1: Representative Calculated Electronic Properties of Furan and a Substituted Furan Derivative (Note: Data is illustrative, based on typical DFT calculations for furan and related compounds to demonstrate expected trends.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Furan | -6.9 | 0.8 | 7.7 | 0.7 |

| 2-Methylfuran | -6.5 | 0.9 | 7.4 | 0.8 |

This interactive table demonstrates how substitution on the furan ring can alter its electronic properties. The electron-donating methyl group raises the HOMO energy, slightly reducing the energy gap.

Density Functional Theory (DFT) Investigations of Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to explore the reactivity and selectivity of chemical reactions. abinit.org By analyzing conceptual DFT-based reactivity descriptors, such as Fukui functions and the electrophilicity index, predictions can be made about how and where a molecule will react. mdpi.commdpi.com

For furan, the delocalized π-electron system makes it susceptible to electrophilic attack. wikipedia.org Computational studies consistently show that the C2 and C5 positions are the most electron-rich and therefore the most likely sites for electrophilic substitution. mdpi.com In this compound, the C5 position would be the primary site for such reactions.

The reactivity of the molecule can be quantified using global descriptors:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Table 2: Calculated Local Reactivity Descriptors (Fukui Functions) for Furan (Note: This table illustrates how local reactivity descriptors pinpoint reactive sites. Values are representative.)

| Atom Position | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| O1 | 0.15 | 0.08 |

| C2 | 0.25 | 0.35 |

| C3 | 0.20 | 0.18 |

| C4 | 0.20 | 0.18 |

| C5 | 0.25 | 0.35 |

This interactive table shows that for furan, the C2 and C5 positions have the highest Fukui function values for electrophilic attack (f+), indicating they are the most susceptible sites.

Theoretical Modeling of Reaction Mechanisms and Transition Structures

Beyond predicting reactivity, computational chemistry can map out the entire energy landscape of a chemical reaction, including intermediates and transition states. A transition structure (or transition state) is the highest energy point along the lowest energy path of a reaction. rutgers.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, several reaction types could be modeled:

Electrophilic Aromatic Substitution: The mechanism would involve the attack of an electrophile on the C5 position of the furan ring, forming a high-energy intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. DFT calculations can optimize the geometry of the transition state for this process and calculate its energy. researchgate.net

Diels-Alder Cycloaddition: Furan can act as a diene in [4+2] cycloaddition reactions. nih.gov Theoretical models can determine the activation barriers for the formation of endo and exo products and predict the stereoselectivity of the reaction. acs.org The presence of the bulky aminohexyl side chain would likely introduce significant steric hindrance, influencing the feasibility and outcome of such a reaction.

Nucleophilic Acylation of the Amine: The reaction of the terminal amino group with an acylating agent would proceed through a tetrahedral intermediate. Computational modeling can elucidate the transition state for the formation and breakdown of this intermediate. acs.org

These models provide a detailed, step-by-step view of bond-making and bond-breaking processes that are often impossible to observe directly through experimental means. rutgers.edu

Conformational Analysis of the Aminoalkyl Side Chain

The hexylamino side chain of this compound is flexible, with multiple rotatable single bonds (C-C and C-N). This flexibility means the molecule can exist in many different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. nih.gov

Computational methods can systematically rotate each dihedral angle in the side chain to map the potential energy surface. Key interactions that determine conformational preference include:

Steric Hindrance: Repulsive interactions that occur when atoms are forced too close together. Extended, or "staggered," conformations are generally favored over "eclipsed" conformations to minimize this strain.

Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the hydrogen atoms of the terminal amino group (-NH2) and the oxygen atom of the furan ring. This would lead to a folded or cyclic conformation being energetically favorable.

Gauche Interactions: Steric interactions between substituents on adjacent carbon atoms in a staggered conformation.

Studies on similar long-chain alkyl derivatives and amino-functionalized molecules show that while a fully extended chain is often a low-energy state, specific folded conformations stabilized by weak intramolecular forces can also be significantly populated. mdpi.com Understanding the conformational preferences of the aminoalkyl side chain is crucial as it can dictate how the molecule interacts with other molecules, such as biological receptors or catalysts.

Table 3: Illustrative Relative Energies of Different Conformations for a Butyl Chain (Note: This table provides a simplified example of conformational analysis results. A full analysis of a hexyl chain would be more complex.)

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

| Anti | 180° | 0 | Most stable, fully extended |

| Gauche | 60° | 0.9 | Less stable due to steric interaction |

| Eclipsed | 0° | >5.0 | High-energy transition state for rotation |

This interactive table demonstrates the energy differences between key conformations of a simple alkyl chain.

Applications in Advanced Materials and Supramolecular Chemistry

2-(5-Aminohexyl)furan as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, possessing both an amino group and a furan (B31954) ring, allows it to be incorporated into various polymer backbones. While direct polymerization studies on this compound are not extensively documented, its role can be understood through research on closely related aminoalkyl furans and furan-based diamines, such as 2,5-bis(aminomethyl)furan (B21128) (BAF) and 5-aminomethyl-2-furoic acid (AMF). stanford.edumdpi.com These compounds serve as important precursors for a new generation of bio-based polymers. magtech.com.cn

Furan-based polyamides represent a significant class of bio-based polymers, positioned as potential replacements for their petroleum-derived counterparts. magtech.com.cndtic.mil The synthesis typically involves the polycondensation reaction between a furan-based dicarboxylic acid, like 2,5-furandicarboxylic acid (FDCA), and a diamine. magtech.com.cn An aminoalkyl furan such as this compound or, more commonly, a furanic diamine like BAF, can serve as the amine monomer in these reactions. mdpi.com

Another approach involves the self-polycondensation of furan-based amino acids. For instance, poly(5-aminomethyl-2-furoic acid) (PAMF), a semi-aromatic polyamide, was synthesized from the lignocellulose-derived monomer AMF. stanford.edu This highlights a direct pathway to creating furanic polyamides from a single monomer containing both amine and carboxylic acid functionalities. The synthesis of these polyamides can be achieved through methods like melt polymerization, solution polymerization, and interfacial polycondensation. magtech.com.cn Research has focused on optimizing reaction conditions to achieve high molecular weights and desirable material properties. magtech.com.cnresearchgate.net

The amino group in this compound makes it a suitable monomer for producing bio-based polyurethanes (PUs) and amino plastics. In polyurethane synthesis, amines can act as chain extenders. Research has shown that primary mono-amines like furfurylamine (B118560) can be used as chain extenders in the reaction with isocyanates to form linear polyurethanes with pendant furan groups. rsc.orgresearchgate.net The resulting urea (B33335) linkage can further react at higher temperatures, allowing the mono-amine to effectively build the polymer chain. rsc.orgresearchgate.net Similarly, this compound could be employed to introduce the furan moiety and a flexible aliphatic spacer into the polyurethane backbone. Furan-containing diols are also key components in synthesizing linear PUs, which can then be functionalized. nih.govresearchgate.net

Amino plastics are thermosetting polymers traditionally made from the reaction of urea or melamine (B1676169) with formaldehyde. Furan-based compounds offer a bio-renewable alternative. Studies have explored the fabrication of new amino plastics using 5-hydroxymethylfurfural (B1680220) (5-HMF) with nitrogen-containing co-monomers like urea and melamine, resulting in materials with enhanced heat and fire resistance compared to conventional amino-formaldehyde resins.

The incorporation of the aminoalkyl furan structure into polymers significantly influences their final properties. The rigid furan ring, in contrast to the flexible alkyl chain, allows for precise tuning of the material's thermal and mechanical characteristics.

Recent studies on poly(5-aminomethyl-2-furoic acid) (PAMF), a structural analogue, revealed that it is a semicrystalline material with high glass-transition and melting temperatures, properties that are often absent in other furan-based polyamides derived from FDCA. stanford.edu Molecular dynamics simulations suggest this is due to differences in intramolecular hydrogen bonding, which allows for more effective intermolecular packing and crystallization. stanford.edu The properties of furan-based polyamides, including thermal stability and mechanical performance, can be systematically varied by changing the structure of the diamine monomer. researchgate.net

The table below summarizes the thermal properties of selected furan-based polyamides, illustrating the impact of monomer structure on performance.

| Polymer Name | Monomers | Glass Transition Temp. (T_g) | Melting Temp. (T_m) | Key Feature |

| Poly(decamethylene furanamide) (PA10F) | Dimethyl furan-2,5-dicarboxylate, 1,10-decaminediamine | 103 °C | Not reported | High molecular weight achieved via bulk polymerization. researchgate.net |

| Poly(5-aminomethyl-2-furoic acid) (PAMF) | 5-aminomethyl-2-furoic acid (AMF) | 135 °C | 295 °C | Semicrystalline with high T_m, unlike many FDCA-based polyamides. stanford.edu |

| Furan-Aromatic Polyamide | 2,5-furan dicarboxylic acid, p-phenylenediamine | >300 °C | Does not melt | High thermal stability, analogous to Kevlar. dtic.mil |

| Bio-PA | Dimethyl furan-2,5-dicarboxylate, 1,3-cyclohexanedimethanamine | 150-180 °C | Not reported | Poor crystallization due to asymmetric rigid structures. researchgate.net |

Synthesis of Bio-Based Polyurethanes and Amino Plastics

Catalytic Roles of this compound in Organic Transformations

While the synthesis of aminoalkyl furans often requires catalysis, acs.orgbenthamscience.combenthamdirect.com the use of this compound itself as a catalyst is not extensively documented in scientific literature. However, its structure suggests a potential role as a basic organocatalyst. The primary amino group attached to the hexyl chain can function as a Brønsted-Lowry base, similar to other alkyl amines commonly used in organic synthesis.

This basicity could be harnessed to catalyze a variety of reactions, such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations, where a base is required to deprotonate a carbon acid. The synthesis of furfurylamines from furfurals via transfer hydrogenation is often conducted in a "base-free" manner using specific ruthenium catalysts, which implies that bases are typically part of similar reaction systems. mdpi.com The furan ring itself is generally considered electron-rich and can participate in electrophilic substitution reactions, but its direct role in catalysis is less defined than that of the amino group. beilstein-journals.org Further research is needed to explore and characterize the catalytic potential of this compound.

Supramolecular Assembly and Self-Organization of Aminoalkyl Furan Derivatives

The distinct functional groups within this compound derivatives make them intriguing candidates for designing self-assembling supramolecular systems. The assembly is driven by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking.

The primary amino group is a strong hydrogen bond donor and acceptor, capable of forming robust intermolecular networks. These interactions can direct the assembly of molecules into well-ordered structures like sheets or fibers. The furan ring, as a pseudo-aromatic system, can engage in π-π stacking interactions. gdut.edu.cnnih.goviucr.org The stacking of these rings contributes to the stability and electronic properties of the resulting assembly. Studies on various furan derivatives have demonstrated the importance of π-π stacking in their crystal packing and solid-state properties. gdut.edu.cnrsc.orgresearchgate.net

The interplay between these forces allows for the formation of complex, ordered architectures. For example, a furan-containing polymer was shown to form a thermally reversible supramolecular network through intermolecular hydrogen bonding. researchgate.net Similarly, derivatives of this compound could be designed to self-organize into responsive materials, where the assembled structure can be modulated by external stimuli such as pH or temperature, which would affect the protonation state of the amino group and the strength of the hydrogen bonds.

The table below outlines the key interactions and their potential impact on the assembly of this compound derivatives.

| Interaction Type | Involved Functional Group(s) | Potential Supramolecular Outcome |

| Hydrogen Bonding | Primary Amino Group (-NH₂) | Formation of ordered chains, sheets, or 3D networks; provides thermal reversibility. researchgate.net |

| π-π Stacking | Furan Ring | Stabilization of packed structures; influences electronic and optical properties. gdut.edu.cnnih.goviucr.orgrsc.org |

| Hydrophobic Interactions | Hexyl Chain (-C₆H₁₂) | Contributes to packing in non-polar environments; can lead to phase separation in amphiphilic systems. nih.goviucr.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of 2-(5-Aminohexyl)furan and related aminoalkylfurans is geared towards "green chemistry" principles, emphasizing the use of renewable feedstocks, energy efficiency, and waste reduction. wjpmr.comnih.govcore.ac.uk Research is expected to move away from traditional multi-step, petroleum-based routes towards more streamlined and sustainable methods.

Key research avenues include:

Biocatalytic Synthesis: The use of enzymes and microorganisms offers a highly selective and environmentally benign route to functionalized furans. acs.org For instance, biocatalytic processes like deacetylation and reductive amination have been successfully used to produce specific furan-based amines from chitin-derived precursors. acs.org Future work could focus on developing specific enzymatic cascades to convert biomass-derived platform molecules, such as 5-(hydroxymethyl)furfural (HMF), directly into aminoalkylfurans.

Catalytic Amination of Furanic Aldehydes: One-pot transformations of bio-based aldehydes like HMF into amino-furans are highly desirable. acs.org Developing efficient bifunctional catalysts that facilitate both amination and other necessary transformations in a single reactor could significantly improve process efficiency. acs.org

Solvent-Free and Alternative Solvent Reactions: Moving towards solvent-free reaction conditions or the use of green solvents (like water, ionic liquids, or bio-derived solvents) is a core tenet of sustainable chemistry. researchgate.netresearchgate.net Research into solid-state condensation reactions or reactions under microwave irradiation could provide rapid and efficient synthetic pathways. researchgate.netresearchgate.net

Photocatalysis: Visible-light-promoted photoredox catalysis represents a mild and sustainable energy source for chemical transformations. unibo.it This approach has been used for synthesizing functionalized 2-aminofurans and could be adapted for alkyl-substituted variants, offering a redox-neutral pathway that avoids harsh oxidants or reductants. unibo.it

Table 1: Emerging Sustainable Synthetic Strategies for Aminofurans

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., aminotransferases, amidases) from renewable resources like chitin. acs.org | High selectivity, mild reaction conditions, reduced by-products. acs.org |

| One-Pot Catalysis | Bifunctional catalysts for multi-step reactions (e.g., amination) in a single vessel. acs.org | Increased efficiency, reduced separation steps, lower energy consumption. acs.org |

| Photocatalysis | Use of visible light as a green energy source for redox-neutral transformations. unibo.it | Mild conditions, high functional group tolerance, avoids harsh chemical reagents. unibo.it |

| Solvent-Free Synthesis | Multicomponent reactions conducted in the solid state or with minimal solvent. researchgate.net | Clean reaction profiles, easy work-up, reduced solvent waste. researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for predicting its reactivity and performance in materials. Future research will leverage advanced analytical techniques to provide a comprehensive characterization profile.

In-Situ NMR Spectroscopy: Techniques like in-situ Nuclear Magnetic Resonance (NMR) are powerful for tracking reaction kinetics and identifying transient intermediates in the synthesis of functionalized furans. bohrium.com Applying this to the synthesis of this compound can help optimize reaction conditions and elucidate complex reaction mechanisms, particularly in cascade reactions from biomass precursors. bohrium.com

High-Resolution Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques coupled with high-resolution mass spectrometry are crucial for confirming the molecular weight and elemental composition of newly synthesized furan (B31954) derivatives. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR remains a fundamental tool for identifying key functional groups. researchgate.netarcjournals.org For this compound, characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl chain, and the C-O-C stretching of the furan ring provide a quick and reliable method for structural confirmation. researchgate.netarcjournals.org The region from 1450 to 600 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule. arcjournals.org

Computational Modeling: Density Functional Theory (DFT) methods can be used to calculate equilibrium geometries, rotational barriers, and predict spectroscopic data (¹H and ¹³C NMR chemical shifts). researchgate.net Correlating experimental data with theoretical calculations can provide deeper insights into the electronic structure and conformational preferences of the molecule, which influence its macroscopic properties.

Table 2: Key Spectroscopic Data for Characterization of Aminoalkylfurans

| Technique | Information Obtained | Typical Regions/Signals of Interest |

|---|---|---|

| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, chemical environment of atoms. nih.govresearchgate.net | Signals for furan ring protons/carbons, distinct signals for the hexyl chain carbons/protons, and shifts indicating the amine group's position. nih.gov |

| FT-IR Spectroscopy | Identification of functional groups. arcjournals.orghidenanalytical.com | N-H stretching (amine), C-H stretching (alkyl), C=C and C-O stretching (furan ring). arcjournals.org |

| Mass Spectrometry | Molecular weight and fragmentation pattern. nih.govresearchgate.net | Molecular ion peak [M+H]⁺ confirming the mass, fragmentation corresponding to the loss of the aminohexyl chain or furan ring cleavage. nih.gov |

Exploration of Expanded Applications in Functional Materials Science

The bifunctional nature of this compound, with its rigid furan ring and flexible, reactive aminoalkyl chain, makes it a highly promising monomer for the synthesis of advanced polymers. nih.govmdpi.com Future research will focus on harnessing these features to create sustainable, high-performance materials.

Bio-based Polyamides and Polyimides: The amine functionality allows this compound to act as a diamine equivalent in polycondensation reactions with dicarboxylic acids (like the bio-derived 2,5-furandicarboxylic acid) to form partially or fully bio-based polyamides. magtech.com.cnresearchgate.net These furan-based polyamides are being explored as sustainable alternatives to petroleum-based engineering plastics like nylon, with research focusing on achieving high thermal stability and mechanical strength. researchgate.netmdpi.comresearchgate.net

Self-Healing Polymers: The furan moiety is central to one of the most efficient reversible chemical reactions used in self-healing materials: the Diels-Alder reaction. rug.nlrug.nl Polymers incorporating this compound can be designed to cross-link with bismaleimide (B1667444) compounds. When damaged, the material can be "healed" by applying heat, which reverses the Diels-Alder bonds (retro-Diels-Alder), allowing the polymer chains to flow and rebond upon cooling. rug.nlmdpi.com The amino group can serve as an additional site for creating a robust, yet repairable, polymer network.

Epoxy Resins and Composites: The primary amine group in this compound makes it a suitable curing agent for epoxy resins. As a bio-based alternative to traditional petroleum-derived hardeners, it can be used to create thermosetting composites. Furan-based epoxy resins have shown potential for superior thermodynamic properties compared to conventional alternatives. nih.gov Research in this area will likely focus on optimizing curing kinetics and the final thermomechanical properties of the resulting materials. ajol.infonih.gov

Interdisciplinary Research Integrating Functionalized Furan Systems

The unique properties of this compound position it as a valuable building block in multidisciplinary research fields, bridging chemistry, materials science, and biotechnology.

Functional Coatings and Adhesives: The combination of the furan ring and the amine group can be exploited to develop functional coatings with enhanced adhesion, corrosion resistance, or UV-blocking properties. acs.org The ability of the furan moiety to participate in Diels-Alder chemistry allows for the creation of smart surfaces that can be modified or repaired on demand.

Biomedical Applications: Furan-containing polymers are being investigated for biomedical uses, including drug delivery and tissue engineering. researchgate.net The Diels-Alder reaction can be used to attach bioactive molecules to a polymer backbone, with the potential for controlled release. The biocompatibility and degradation profile of polymers derived from this compound would be a critical area of future study.

Hybrid Organic-Inorganic Materials: The amine group can act as a ligand to coordinate with metal ions or as a grafting point for attaching to inorganic surfaces like silica (B1680970) or metal oxides. This opens the door to creating novel hybrid materials where the furan component provides a platform for polymerization or further functionalization, leading to materials with tailored optical, electronic, or catalytic properties. acs.org The BIOFUR project, a collaboration between industry and academia, exemplifies the type of interdisciplinary effort needed to develop new furan-based polymers, fuels, and chemicals. europa.eu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Aminohexyl)furan, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, chlorination of precursor alcohols (e.g., 2-(1-Chloroethyl)furan synthesis ) or alkylation of furan-based amines can be adapted. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent polarity. Continuous flow reactors improve yield and scalability by enhancing mixing and heat transfer . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., amine proton shifts at δ 1.5–2.5 ppm ).

- Infrared Spectroscopy (IR) : Confirms functional groups (N-H stretch ~3300 cm⁻¹, C-N ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., furan ring planarity deviations <5°) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~195) .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Medicinal Chemistry : Acts as a building block for bioactive molecules. The amine group enables conjugation with pharmacophores (e.g., acetylcholinesterase inhibitors ).

- Materials Science : Used in polymer precursors (e.g., furan-based epoxy resins) due to its rigid heterocyclic core .

- Biological Studies : Screened for antimicrobial activity via broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

Advanced Research Questions

Q. How do computational models like DFT contribute to understanding the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess nucleophilic/electrophilic sites . For example, the amine group’s electron-donating effect increases furan ring electron density, favoring electrophilic substitutions. MD simulations model solvation effects (e.g., polar solvents stabilize zwitterionic intermediates ).

Q. What are the mechanistic pathways for key reactions involving this compound, such as nucleophilic substitution or cycloaddition?

- Methodological Answer :

- Nucleophilic Substitution : The chloroethyl group in analogs undergoes SN2 displacement (e.g., with NaN₃, yielding azide derivatives; kinetic studies show rate constants ~10⁻³ s⁻¹ ).

- Diels-Alder Cycloaddition : The furan ring acts as a diene with electron-deficient dienophiles (e.g., methyl acrylate), forming bicyclic adducts (endo:exo ratio 3:1 at 80°C ).

- Reductive Amination : Ketone intermediates react with NH₃/H₂ to form the amine group (Pd/C catalyst, H₂ pressure 50 psi ).

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies arise from:

- Experimental Variability : Compare assay conditions (e.g., cell lines, incubation times). Use standardized protocols (e.g., OECD guidelines for cytotoxicity ).

- Surrogate Data Limitations : When toxicity data is absent (common for furans ), validate using QSAR models trained on analogs (e.g., furan LD50 ~150 mg/kg ).

- Processing Effects : Control thermal degradation (e.g., HPLC-MS monitors byproducts in heated samples ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.